
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide is an intriguing organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure incorporates a range of functional groups, making it a versatile and valuable substance for research and practical use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves several steps, each requiring specific reactants and conditions. One common method starts with the chlorination of benzamide to introduce the chlorine atom. Following this, the introduction of the dioxohexahydro-1H-4,7-methanoisoindol group is carried out through a series of reactions, including cyclization and oxidation. Finally, the thiophen-2-ylmethyl group is added using a nucleophilic substitution reaction. Industrial Production Methods : On an industrial scale, the production of this compound might involve large-scale reactions with carefully controlled conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be leveraged to modify the compound for specific applications. Common Reagents and Conditions : Reagents like strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride are frequently used. Conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product stability. Major Products : Products from these reactions include modified versions of the original compound with different functional groups, offering potential for new applications in fields like drug design and material science.
Applications De Recherche Scientifique
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.
Biology: : Researchers explore its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: : There is potential for this compound in drug development, particularly for targeting specific molecular pathways.
Industry: : It finds use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves specific molecular targets and pathways. Its structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, modulating their activity. For instance, it might inhibit or activate enzymes, leading to downstream effects in cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, providing distinct reactivity and application potential. List of Similar Compounds :
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(benzyl)benzamide
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(fur-2-ylmethyl)benzamide
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(methyl)benzamide
Propriétés
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-6-5-13(9-15(16)19(25)23-10-14-2-1-7-28-14)24-20(26)17-11-3-4-12(8-11)18(17)21(24)27/h1-2,5-7,9,11-12,17-18H,3-4,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCBYALIPULIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
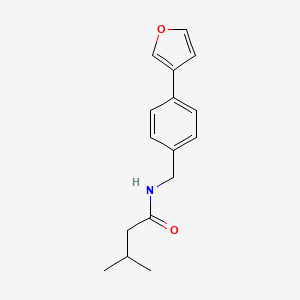
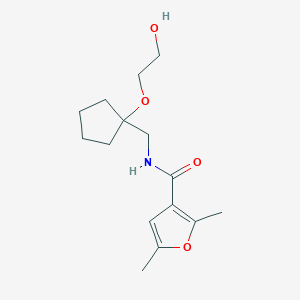
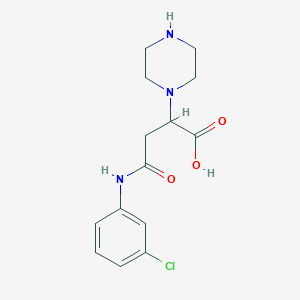
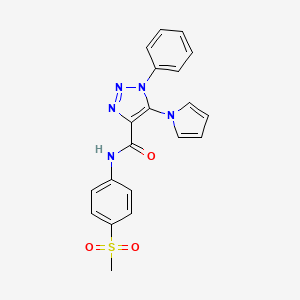
![N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide](/img/structure/B2846261.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)
![2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine](/img/structure/B2846268.png)
![2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
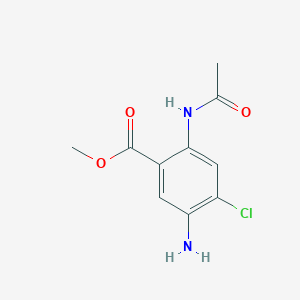
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
